molecular formula C29H30N4O B15161296 Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)- CAS No. 676446-95-0

Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-

Cat. No.: B15161296
CAS No.: 676446-95-0
M. Wt: 450.6 g/mol
InChI Key: CRTFHNZNUSVPFV-UHFFFAOYSA-N
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Description

Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- is a complex organic compound with the molecular formula C29H30N4O and a molecular weight of 450.583 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a diphenylethyl group

Preparation Methods

The synthesis of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under environmentally friendly conditions. Industrial production methods often involve the reaction of isocyanates or carbamoyl chlorides with ammonia, although these methods may not be as environmentally friendly .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

676446-95-0

Molecular Formula

C29H30N4O

Molecular Weight

450.6 g/mol

IUPAC Name

1-[1-(2,2-diphenylethyl)pyrrolidin-3-yl]-3-(2-methylquinolin-4-yl)urea

InChI

InChI=1S/C29H30N4O/c1-21-18-28(25-14-8-9-15-27(25)30-21)32-29(34)31-24-16-17-33(19-24)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,18,24,26H,16-17,19-20H2,1H3,(H2,30,31,32,34)

InChI Key

CRTFHNZNUSVPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCN(C3)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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